Tetrazole-5-acetohydrazide

Vue d'ensemble

Description

Tetrazole-5-acetohydrazide is a tetrazole derivative . Tetrazoles are synthetic heterocycles with numerous applications in various fields of chemistry and industry . They are very important to medicinal chemistry and drug design due to not only their bioisosterism to carboxylic acid and amide moieties but also to their metabolic stability and other beneficial physicochemical properties .

Synthesis Analysis

The main synthetic approaches to 5-substituted tetrazoles consist of methods based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides . An efficient synthesis of 5-substituted tetrazole derivatives via the addition of azide ions to an organonitrile has been reported .

Molecular Structure Analysis

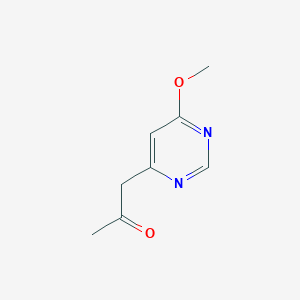

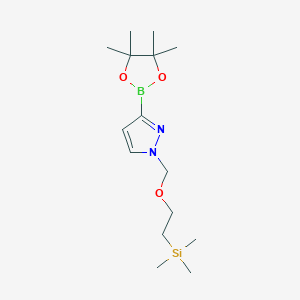

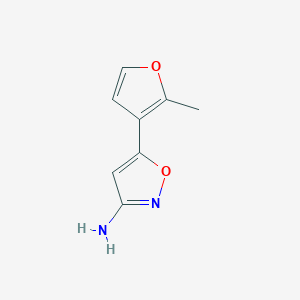

Tetrazole-5-acetohydrazide has a molecular formula of C3H6N6O and a molecular weight of 142.12 g/mol . The structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .

Chemical Reactions Analysis

Tetrazole derivatives are a prime class of heterocycles, very important to medicinal chemistry and drug design due to not only their bioisosterism to carboxylic acid and amide moieties but also to their metabolic stability and other beneficial physicochemical properties . Multicomponent reaction (MCR) chemistry offers convergent access to multiple tetrazole scaffolds providing the three important elements of novelty, diversity, and complexity .

Physical And Chemical Properties Analysis

Tetrazole-5-acetohydrazide has a molecular weight of 142.12 g/mol, a topological polar surface area of 110 Ų, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 5 .

Applications De Recherche Scientifique

Tetrazole derivatives have a wide range of applications in various fields due to their special structure . Here are some of the fields where they are used:

-

Medicinal Chemistry : Tetrazole derivatives are actively studied and have been approved for use as pharmaceuticals . They are considered biologically active compounds and have been used in the synthesis of new drugs . One of the notable advances in medicinal chemistry is associated with the development of antifungal drugs of the azole class .

-

Agriculture : Tetrazole compounds have been widely used in agriculture .

-

Material Science : Tetrazole derivatives are useful as functional materials in material science .

-

Biochemistry : In biochemistry, tetrazole compounds have found various applications .

-

Pharmacology : In pharmacology, tetrazole compounds have been used for various purposes .

-

Explosives : Tetrazole derivatives are also used in the field of explosives .

Tetrazole derivatives, including Tetrazole-5-acetohydrazide, have a wide range of applications due to their unique structure . Here are some additional fields where they are used:

-

Antifungal Drugs : One of the notable advances in medicinal chemistry is associated with the development of antifungal drugs of the azole class . In recent years, a significant number of publications have appeared on the development of antifungal drugs involving the tetrazole ring .

-

Inhibition of Fungal Enzyme Cytochrome P450 : Compounds like oteseconazole and quilseconazole have a high degree of selectivity for the fungal enzyme cytochrome P450 . This is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .

-

Biologically Active Compounds : Tetrazole compounds exhibit various pharmacological activities like hypotensive, antiviral, antimicrobial, antiallergic, nootropic, cryostatic and also some more biological activities .

-

Eco-friendly Synthesis : The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Tetrazole derivatives, including Tetrazole-5-acetohydrazide, have a wide range of applications due to their unique structure . Here are some additional fields where they are used:

-

Antifungal Drugs : One of the notable advances in medicinal chemistry is associated with the development of antifungal drugs of the azole class . In recent years, a significant number of publications have appeared on the development of antifungal drugs involving the tetrazole ring .

-

Inhibition of Fungal Enzyme Cytochrome P450 : Compounds like oteseconazole and quilseconazole have a high degree of selectivity for the fungal enzyme cytochrome P450 . This is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .

-

Biologically Active Compounds : Tetrazole compounds exhibit various pharmacological activities like hypotensive, antiviral, antimicrobial, antiallergic, nootropic, cryostatic and also some more biological activities .

-

Eco-friendly Synthesis : The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

-

Antibacterial, Antifungal, Anticancer, Analgesic, Anti-inflammatory, Antidiabetic, Antihyperlipidemic, and Antitubercular Characteristics : Altering the tetrazole moiety will lead to the identification of even more beneficial biological activities .

Safety And Hazards

When handling Tetrazole-5-acetohydrazide, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

2-(2H-tetrazol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKUAKLZOIABHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazole-5-acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)